molecular formula C20H29N5O3S B2634391 N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 1797325-97-3

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No.: B2634391
CAS No.: 1797325-97-3
M. Wt: 419.54
InChI Key: DTLTVNIZLWVGIZ-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the piperidine group: This step often involves nucleophilic substitution reactions.

    Attachment of the dimethylamino group: This can be done via alkylation reactions.

    Sulfonamide formation: This involves the reaction of the amine group with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxybenzenesulfonamide
  • N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3S/c1-14-12-18(15(2)11-17(14)28-5)29(26,27)23-16-13-21-20(22-19(16)24(3)4)25-9-7-6-8-10-25/h11-13,23H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLTVNIZLWVGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCCCC3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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